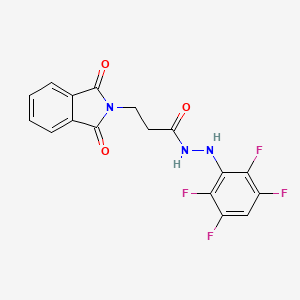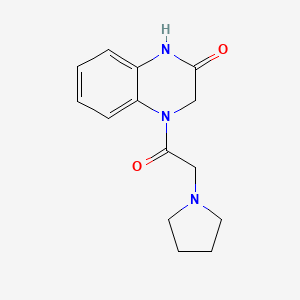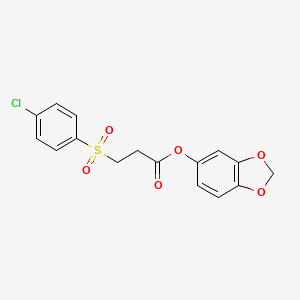![molecular formula C15H16N2O3 B7479341 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone, also known as BFE, is a chemical compound that has been studied extensively for its potential therapeutic applications. BFE is a piperazine derivative that contains a benzofuran ring, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to act as a serotonin receptor agonist. 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone may also modulate the activity of other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects:
1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high purity and yield. 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone is also relatively easy to synthesize, which makes it a cost-effective research tool. However, one limitation of using 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to investigate its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone may help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-benzofuran-2-carboxylic acid with piperazine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, and the resulting product is purified by recrystallization. The yield of 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone is typically high, and the purity is also high.
Applications De Recherche Scientifique
1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant effects. 1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(18)16-6-8-17(9-7-16)15(19)14-10-12-4-2-3-5-13(12)20-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSMIXMJUYVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)


![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)





![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)